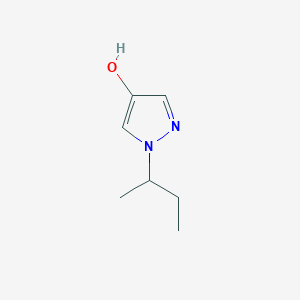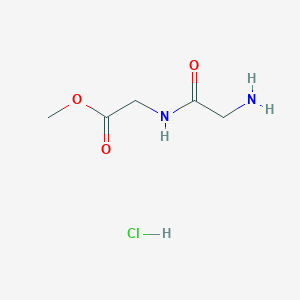
3-Iodophenyl acetate
Übersicht
Beschreibung
3-Iodophenyl acetate: is an organic compound with the molecular formula C8H7IO2 . It consists of a phenyl ring substituted with an iodine atom at the third position and an acetate group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodophenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.
Biology: In biological research, this compound is utilized in studies involving enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it a valuable tool in biochemical assays.
Medicine: Although not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates. It contributes to the development of new therapeutic agents by serving as a precursor in drug synthesis.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Safety and Hazards
While specific safety and hazard information for 3-Iodophenyl acetate is not available, it’s generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Wirkmechanismus
Biochemical Pathways
It’s worth noting that compounds similar to 3-iodophenyl acetate, such as indole-3-acetic acid (iaa), have been reported to be involved in several biochemical pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors . These could include the pH of the environment, the presence of other chemical species, and temperature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Iodophenyl acetate can be synthesized through several methods. One common approach involves the reaction of 3-iodophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild heating conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as .
Reduction Reactions: The acetate group can be reduced to form .
Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: such as or for substitution reactions.
Reducing agents: like for reduction reactions.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Major Products Formed:
3-Iodophenol: from reduction reactions.
Substituted phenyl acetates: from substitution reactions.
Oxidized phenyl derivatives: from oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
3-Iodophenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-Iodophenol: Similar structure but without the acetate group.
Uniqueness: 3-Iodophenyl acetate is unique due to its combination of an iodine atom and an acetate group on the phenyl ring. This unique structure imparts specific reactivity and properties that are distinct from other similar compounds .
Eigenschaften
IUPAC Name |
(3-iodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGMUQGQHHKINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518207 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42861-71-2 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














